Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a tert-butyl ester group, a cyano group, and a partially saturated pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of N-Boc-2,5-dihydro-1H-pyrrole with a cyano group donor under controlled conditions . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles such as amines or thiols. The tert-butyl ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2,5-dihydro-1H-pyrrole: A similar compound with a tert-butyl ester group but without the cyano group.
N-Boc-2,3-dihydro-1H-pyrrole: Another similar compound with a different degree of saturation in the pyrrole ring.
Properties
IUPAC Name |
tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSATPNFHCGTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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